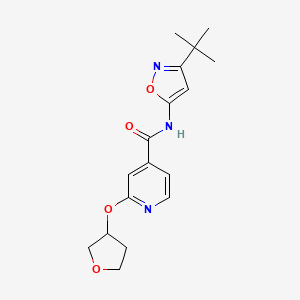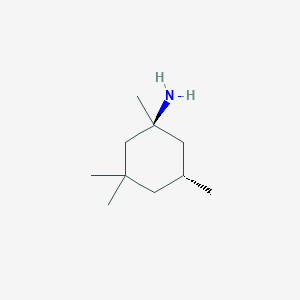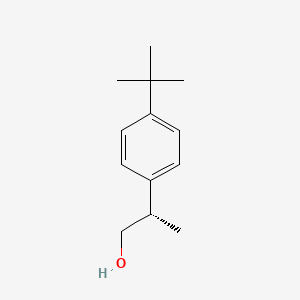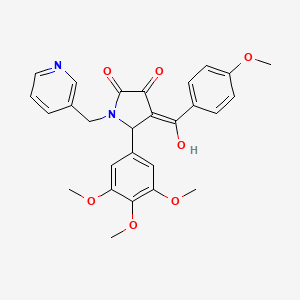![molecular formula C26H26N2O6S B2866870 2-(4,5-dimethoxy-2-(pyrrolidin-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 433701-07-6](/img/structure/B2866870.png)
2-(4,5-dimethoxy-2-(pyrrolidin-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a benzo[de]isoquinoline-1,3(2H)-dione group, a pyrrolidin-1-ylsulfonyl group, and a phenethyl group with two methoxy substituents .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR), ultraviolet-visible spectroscopy (UV-Vis), and nuclear magnetic resonance (NMR) .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the pyrrolidin-1-ylsulfonyl group might undergo reactions with electrophiles .科学的研究の応用
Pharmacological Research
This compound, due to its structural complexity and the presence of a pyrrolidine ring, could be of interest in pharmacological research. Pyrrolidine derivatives are known to exhibit significant pharmacological activity . They can act as antagonists or modulators for various receptors and enzymes, potentially offering therapeutic benefits in conditions like convulsions, diabetes, and cardiovascular diseases.
Drug Design and Development
The pyrrolidine moiety is a common feature in drug molecules due to its impact on the stereochemistry and three-dimensional shape of the molecule . This compound could serve as a scaffold for the development of new drugs, with the potential for high target selectivity and favorable ADME/Tox profiles.
Biological Activity Profiling
Compounds with pyrrolidine structures have been associated with a range of biological activities, including antioxidative and antibacterial properties . This compound could be used in assays to profile its biological activity across various models, helping to identify potential new treatments for oxidative stress-related diseases and bacterial infections.
Synthetic Chemistry
The compound’s intricate structure makes it a candidate for synthetic chemistry studies, where it could be used to develop new synthetic pathways or improve existing ones . This could lead to more efficient production methods for complex organic molecules.
Analytical Reference Standard
As a compound with a unique and complex structure, it could serve as a reference standard in analytical chemistry, particularly in the calibration of instruments and validation of analytical methods in pharmaceutical quality control .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[2-(4,5-dimethoxy-2-pyrrolidin-1-ylsulfonylphenyl)ethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O6S/c1-33-21-15-18(23(16-22(21)34-2)35(31,32)27-12-3-4-13-27)11-14-28-25(29)19-9-5-7-17-8-6-10-20(24(17)19)26(28)30/h5-10,15-16H,3-4,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMXFMKHDRFBDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)N5CCCC5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2866790.png)
![4-[[1-[(4-Fluorophenyl)methyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2866792.png)

![1'-(2,5-Dimethylbenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2866794.png)

![5-((3-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2866797.png)


![3-(3,4-Dichlorophenyl)-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]propanamide](/img/structure/B2866802.png)

